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Compound of Interest

Compound Name: Tapderimotide

Cat. No.: B15136296 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Tapderimotide" did not yield specific results. The following

guide focuses on Fezagepras (PBI-4050), a compound with a similar proposed therapeutic

area, which is likely the subject of the intended query.

Introduction
Fezagepras, also known as PBI-4050, is an orally active small molecule that was under

development by Liminal BioSciences (formerly Prometic Life Sciences) for the treatment of

fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2] The compound showed

promise in preclinical studies due to its novel mechanism of action, which involves the

modulation of key receptors implicated in inflammation and fibrosis. Despite encouraging early-

phase clinical data, the development of fezagepras for IPF was ultimately discontinued.[2] This

technical guide provides a comprehensive overview of the discovery, mechanism of action, and

development of fezagepras, with a focus on the scientific data and experimental methodologies

that defined its investigation.

Discovery and Rationale
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that leads

to organ damage and failure.[3] Idiopathic pulmonary fibrosis is a devastating lung disease with

a poor prognosis, creating a significant unmet medical need for effective anti-fibrotic therapies.

[1][4] The discovery of fezagepras was rooted in the identification of G protein-coupled
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receptors (GPCRs) as key regulators of fibrotic and inflammatory pathways. Specifically,

GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84 were identified as

promising therapeutic targets.[5] Fezagepras was designed as a dual-acting modulator of these

receptors, with a unique profile as a GPR40 agonist and a GPR84 antagonist or inverse

agonist.[5][6]

Mechanism of Action
Fezagepras exerts its anti-fibrotic and anti-inflammatory effects by simultaneously activating a

protective pathway and inhibiting a pro-fibrotic/pro-inflammatory pathway.

GPR40 Agonism: The Protective Pathway
GPR40 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids.

[7] Activation of GPR40 has been shown to have protective effects against fibrosis.[5] The

signaling cascade initiated by GPR40 agonism is believed to involve the Gαq/11 subunit,

leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[8] IP3 mediates the release of intracellular calcium, while DAG activates

protein kinase C (PKC) and other downstream effectors like protein kinase D1 (PKD1).[8][9]

This signaling cascade is thought to contribute to the anti-fibrotic effects of fezagepras. In the

context of fibrosis, GPR40 activation has been linked to the Wnt/β-catenin signaling pathway.

[10]
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Caption: GPR40 Agonist Signaling Pathway of Fezagepras.
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GPR84 Antagonism: The Pro-Fibrotic/Pro-Inflammatory
Pathway Inhibition
GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells.

[11] Its activation is associated with pro-inflammatory and pro-fibrotic responses.[6] Fezagepras

acts as an antagonist or inverse agonist at GPR84, thereby inhibiting its downstream signaling.

[6] GPR84 couples to the Gαi/o protein, which inhibits adenylyl cyclase and leads to a

decrease in intracellular cyclic AMP (cAMP).[12] Activation of GPR84 can also stimulate pro-

inflammatory signaling pathways such as the MAP kinase and PI3K-Akt pathways.[11][12] By

blocking GPR84, fezagepras is believed to suppress these pro-inflammatory and pro-fibrotic

signals. In some contexts, GPR84 has also been shown to sustain Wnt/β-catenin signaling in a

pathological setting.[13]
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Caption: GPR84 Antagonist Signaling Pathway of Fezagepras.

Preclinical Development and Experimental
Protocols
The anti-fibrotic potential of fezagepras was evaluated in a range of preclinical models of

fibrosis.
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In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis
A commonly used animal model for IPF is the induction of lung fibrosis in mice using

bleomycin.[4]

Experimental Protocol Outline:

Animal Model: C57BL/6 mice are typically used.

Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate

(typically 1.5-2.5 U/kg) is administered to anesthetized mice.[14] Alternatively, nasal

nebulization can be used for a more uniform lung distribution.[15]

Treatment: Fezagepras is administered orally, typically starting several days after bleomycin

instillation to model a therapeutic intervention.

Assessment of Fibrosis:

Histology: Lungs are harvested at a specified time point (e.g., day 14 or 21), fixed,

sectioned, and stained with Masson's trichrome to visualize collagen deposition. The

severity of fibrosis is often quantified using the Ashcroft scoring system.[15]

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by

measuring the amount of hydroxyproline, an amino acid abundant in collagen.[16]

Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression

of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) via quantitative PCR.
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Caption: Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.

In Vitro Models: Cell-Based Fibrosis Assays
Cell-based assays are crucial for elucidating the direct effects of a compound on cellular

processes involved in fibrosis.

Experimental Protocol Outline:

Cell Culture: Primary human lung fibroblasts or immortalized fibroblast cell lines are cultured.

Induction of Myofibroblast Differentiation: Cells are stimulated with transforming growth

factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into
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myofibroblasts.[17]

Treatment: Cells are co-incubated with TGF-β1 and varying concentrations of fezagepras.

Assessment of Fibrotic Markers:

Immunofluorescence/Western Blot: Expression of α-smooth muscle actin (α-SMA), a

marker of myofibroblast differentiation, and collagen type I is assessed.

Gene Expression Analysis: mRNA levels of fibrotic genes are quantified by qPCR.

Collagen Secretion: The amount of soluble collagen secreted into the cell culture medium

can be measured using assays like the Sircol assay.

Clinical Development
Fezagepras progressed to Phase 2 clinical trials for the treatment of IPF.

Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis
(NCT02538536)
This open-label study evaluated the safety, efficacy, and pharmacokinetics of fezagepras (800

mg daily) administered alone or in combination with the standard-of-care IPF treatments,

nintedanib or pirfenidone, for 12 weeks.[1][18]

Quantitative Data Summary
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Data extracted from the European Respiratory Journal publication on the Phase 2 trial of PBI-

4050.[1]

The results showed that fezagepras alone or in combination with nintedanib was well-tolerated

and associated with stable lung function over the 12-week treatment period.[1][18] However, a

statistically significant decline in Forced Vital Capacity (FVC) was observed in the group

receiving fezagepras in combination with pirfenidone, suggesting a potential drug-drug

interaction that reduced the efficacy of fezagepras.[1]

Discontinuation of Development for IPF
Despite the encouraging results with fezagepras as a monotherapy and in combination with

nintedanib, Liminal BioSciences announced the discontinuation of its clinical development for
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IPF in June 2021.[2] The decision was based on interim data from a Phase 1 multiple

ascending dose trial in healthy volunteers.

Conclusion
Fezagepras (PBI-4050) represented a novel approach to treating fibrotic diseases through its

dual modulation of GPR40 and GPR84. Preclinical studies demonstrated its anti-fibrotic and

anti-inflammatory properties, and early clinical data in IPF patients were promising, particularly

for its potential as a monotherapy or in combination with nintedanib. While its development for

IPF has been halted, the scientific investigation into fezagepras has provided valuable insights

into the roles of GPR40 and GPR84 in fibrosis and inflammation, and these receptors may

remain viable targets for future drug discovery efforts in fibrotic and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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